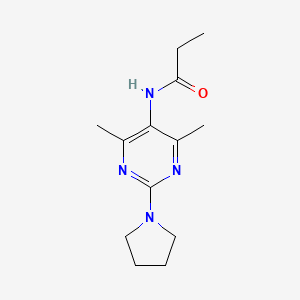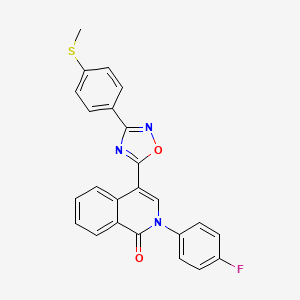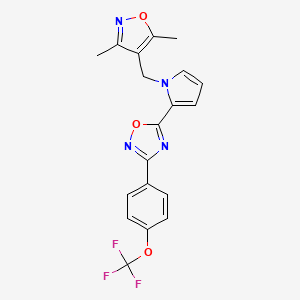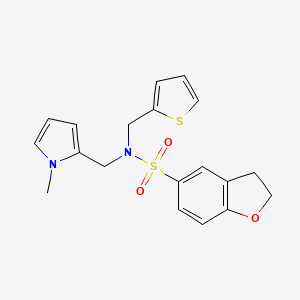
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound. This compound is of significant interest due to its unique structure, which includes pyrrolidine and pyridine rings. The methanone group attached to these rings adds to its chemical properties and reactivity.
作用机制
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.
Mode of Action
This can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to collagen synthesis and fibrosis . By inhibiting key enzymes in these pathways, the compound could potentially reduce collagen deposition and fibrosis.
Pharmacokinetics
Similar compounds have been shown to have various toxic effects, suggesting that they may be metabolized and excreted by the body in a manner that could lead to toxicity .
Result of Action
Similar compounds have been shown to reduce collagen deposition in liver fibrosis models , suggesting that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: Synthesis typically starts with the preparation of 5-methylpyridin-2-ol, followed by its reaction with pyrrolidin-1-ylmethanone under specific conditions, such as the use of catalysts and solvents.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors to optimize the reaction conditions, ensuring high yield and purity. Advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Under the influence of oxidizing agents, it might form different products depending on the site of oxidation.
Reduction: Reducing agents can potentially reduce the carbonyl group, altering the compound's properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminium hydride (reduction), and halogenating agents (substitution) are often used.
Major Products Formed: The products depend on the type of reaction. For instance, oxidation might yield pyridine derivatives, while reduction could lead to alcohols or amines.
科学研究应用
This compound has diverse applications across several fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study it for potential biochemical interactions and as a probe for biological systems.
Medicine: It might be explored for its potential pharmacological properties.
Industry: It finds applications in the production of materials with specific properties due to its unique reactivity.
相似化合物的比较
Compared to other compounds with pyridine or pyrrolidine rings, (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone stands out due to its combined structure and unique reactivity. Other similar compounds include:
5-Methylpyridin-2-ol derivatives
Pyrrolidin-1-ylmethanone derivatives
Pyridine-based molecules
So, does that cover everything you needed?
属性
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-6-15(18-10-12)21-13-7-9-19(11-13)16(20)14-4-2-3-8-17-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCSQXUHJCKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)

![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)
![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)
![2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one](/img/structure/B2991252.png)

![ethyl 4-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2991255.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2991257.png)

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)


![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)
